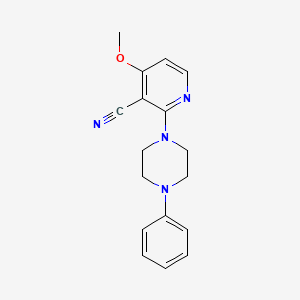

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Description

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a methoxy group at position 4 and a 4-phenylpiperazine substituent at position 2. Its molecular formula is C₁₇H₁₇N₄O₂ (calculated molecular weight: 313.35 g/mol), though a related compound with a methylphenoxy group (CAS 339016-79-4) has a molecular weight of 240.26 g/mol . The phenylpiperazine moiety is associated with receptor-binding activity, particularly in neurological and kinase targets .

Properties

IUPAC Name |

4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDPZJYJZIAFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxypyridine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality .

Chemical Reactions Analysis

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficiency is a key factor .

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

- Structural Differences :

- Piperazine substituent : 4-Methylpiperazine vs. 4-phenylpiperazine.

- Additional substituent : Thiophene ring at position 5.

- Synthesis : Synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor, similar to the target compound’s likely route .

- Molecular weight: ~380 g/mol (estimated), higher than the target compound.

- Biological Activity: Pyridine-3-carbonitrile derivatives are noted for antimicrobial activity; the thiophene may enhance antibacterial efficacy .

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile

- Structural Differences :

- Piperazine substituent : 4-Chlorophenyl vs. phenyl.

- Synthesis : Likely involves similar substitution reactions, with chlorophenyl groups introduced via halogenation .

- Physicochemical Properties :

- Molecular weight: 328.8 g/mol, higher due to chlorine.

- Chlorine’s electron-withdrawing effect may reduce electron density on the pyridine ring compared to the methoxy group.

5-Acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile

6-(2-Hydroxy-2-methylpropoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

- Structural Differences :

- Core structure : Pyrazolo[1,5-a]pyridine vs. pyridine.

- Substituents : Hydroxypropoxy and methylpiperazine.

- Biological Activity : This degradation product of selpercatinib highlights the role of carbonitrile groups in metabolic stability. The hydroxypropoxy group may improve solubility compared to methoxy .

Discussion of Structural and Functional Implications

- Piperazine Substituents: Phenylpiperazine: Enhances binding to serotonin/dopamine receptors and kinases . Chlorophenylpiperazine: Increases lipophilicity and receptor affinity .

- Pyridine Modifications :

- Methoxy group : Electron-donating, increases ring electron density for π-π stacking.

- Thiophene/Carbonitrile : Thiophene enhances antimicrobial activity; carbonitrile contributes to metabolic stability .

Biological Activity

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile exhibits various biological activities, primarily in the following areas:

- Antitumor Activity : Several studies have evaluated its cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Antitumor Activity

Recent investigations have demonstrated that this compound possesses significant antitumor properties. Below is a summary of key findings:

Case Studies and Research Findings

-

In Vitro Cytotoxicity :

- The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values indicating potent inhibition of cell proliferation.

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|-----------|------------|-----------|

| MCF-7 | 12.5 | |

| A549 | 15.0 | |

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Flow cytometry analysis confirmed increased caspase-3 activity in treated cells.

-

Comparative Studies :

- When compared with standard chemotherapeutics like doxorubicin, 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile showed comparable or enhanced efficacy in certain cell lines, suggesting its potential as an alternative treatment option.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents positions it as a candidate for neurological research.

Neurotransmitter Interaction

Research indicates that it may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

- Receptor Binding Studies :

- Binding affinity assays revealed significant interaction with serotonin receptors, which may correlate with antidepressant-like effects.

- Animal Models :

- Behavioral studies in rodent models demonstrated anxiolytic effects, further supporting its potential use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.